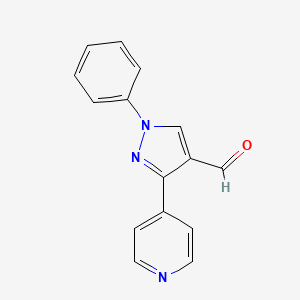

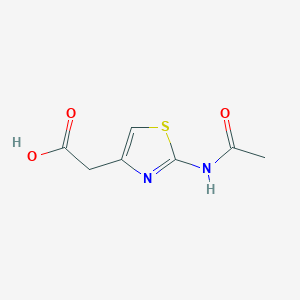

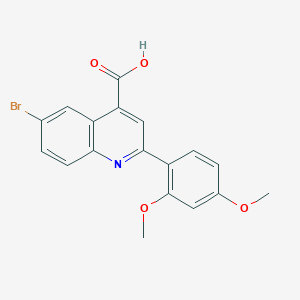

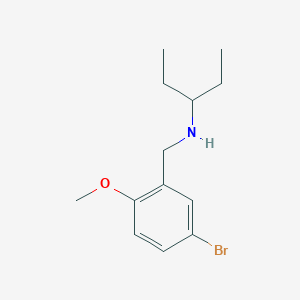

6-溴-2-(2,4-二甲氧基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves multi-step chemical processes. For instance, Janz & Kaila (2009) demonstrated that quinoline salicylic acids could undergo bromodecarboxylation at room temperature with N-bromosuccinimide, allowing the preparation of diverse 4-substituted quinolines, which suggests a method for introducing bromo groups into quinoline derivatives (Janz & Kaila, 2009). This technique could potentially be adapted for the synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid by selecting appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure and electronic properties of related bromo-substituted quinoline derivatives have been investigated using various spectroscopic and computational methods. For example, Ulahannan et al. (2015) conducted a comprehensive study on the molecular structure, including vibrational frequencies and electronic properties, of a similar bromo-substituted quinoline compound. They employed Gaussian09 software for theoretical calculations, which provided insights into the molecule's stability, charge distribution, and potential reactivity (Ulahannan et al., 2015).

科学研究应用

复杂分子的合成

与 6-溴-2-(2,4-二甲氧基苯基)喹啉-4-羧酸 相关的化合物的一个研究应用是在复杂分子的合成中。例如,Klásek 等人(2003 年)描述了 5,6-二氢-2H-吡喃并[3,2-c]喹啉-2,5-二酮的合成,它们被溴化以获得 3-溴衍生物。然后使用这些化合物来制备 2-烷基/芳基-4-氧代-4,5-二氢呋并[3,2-c]喹啉-3-羧酸和 2-烷基/芳基-5H-呋并[3,2-c]喹啉-4-酮,突出了溴化喹啉衍生物在合成多种分子结构中的用途 (Klásek、Kořistek、Sedmera 和 Halada,2003).

抗菌和抗疟疾剂

与 6-溴-2-(2,4-二甲氧基苯基)喹啉-4-羧酸 在结构上相关的化合物已被研究其抗菌和抗疟疾特性。Parthasaradhi 等人(2015 年)合成了一系列具有显着抗菌活性的新型溴氯喹啉衍生物,并对 P. falciparum 具有抗疟疾活性。这表明此类化合物在开发新治疗剂中的潜力 (Parthasaradhi、Suresh、Ranjithkumar 和 Savithajyostna,2015).

荧光衍生物的合成

山口等人(1985 年)进行的研究证明了溴甲基喹啉衍生物可用作高效液相色谱中羧酸的选择性和高灵敏度荧光衍生化试剂。这说明了溴化喹啉化合物在分析化学中增强检测灵敏度的应用 (山口、原、松永、中村和 Ohkura,1985).

化学合成和分子重排

对溴化喹啉(类似于 6-溴-2-(2,4-二甲氧基苯基)喹啉-4-羧酸)的研究包括探索它们的化学合成和分子重排过程。例如,李(2015 年)研究了可见光诱导的 6-甲基-[1,3]二氧杂环[4,5-g]喹啉-7-羧酸乙酯的自由基溴化,导致形成溴甲基喹啉衍生物。这项研究有助于了解这些化合物在有机合成中的化学行为和潜在应用 (李,2015).

未来方向

The future directions for “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid” could involve further studies to understand its chemical properties, potential applications, and safety profile. As it is used in proteomics research , it might have potential applications in the field of biochemistry and molecular biology.

属性

IUPAC Name |

6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(21)22)13-7-10(19)3-6-15(13)20-16/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOVGJUFNHFSQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361166 |

Source

|

| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

351329-40-3 |

Source

|

| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)